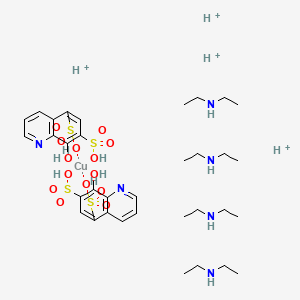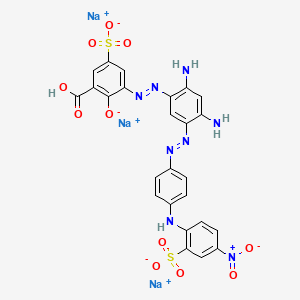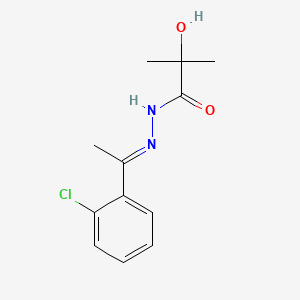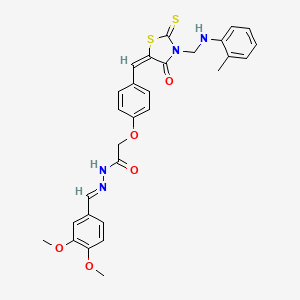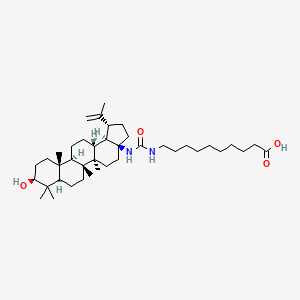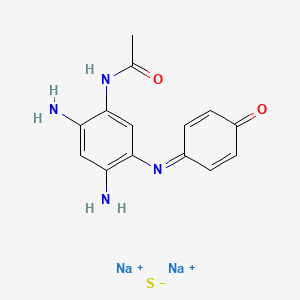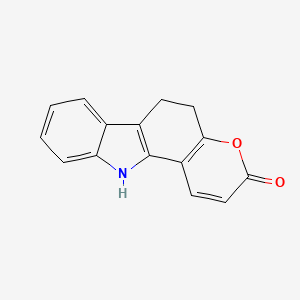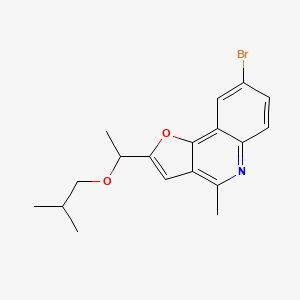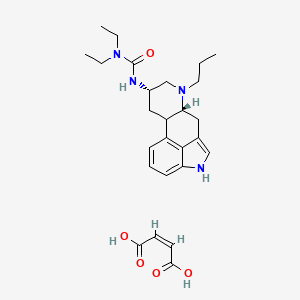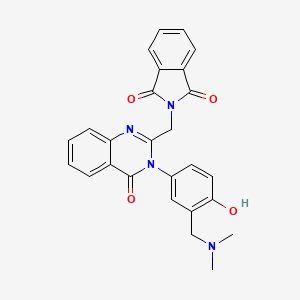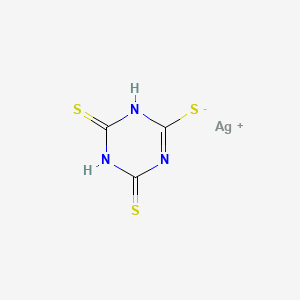
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions The trithione group consists of three sulfur atoms double-bonded to the triazine ring The silver(1+) ion is coordinated to the trithione group, forming a stable complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt typically involves the reaction of 1,3,5-triazine-2,4,6-trithione with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
1,3,5-Triazine-2,4,6-trithione+AgNO3→1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Complexation: The silver ion can form complexes with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or amines can be employed under appropriate conditions.
Complexation: Ligands such as phosphines, amines, or thiols can be used to form complexes with the silver ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted triazine derivatives.
科学的研究の応用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triazine derivatives and coordination complexes.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the silver ion.
Industry: Used in the production of advanced materials, such as catalysts and sensors.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions result in the antimicrobial and antifungal properties of the compound.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-trithione: Lacks the silver ion but has similar trithione functionality.
1,3,5-Triazine-2,4,6-trione: Contains oxygen atoms instead of sulfur atoms.
1,3,5-Triazine-2,4,6-triamine (Melamine): Contains amine groups instead of trithione groups.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is unique due to the presence of both the trithione group and the silver ion
特性
CAS番号 |
146925-85-1 |
|---|---|
分子式 |
C3H2AgN3S3 |
分子量 |
284.1 g/mol |
IUPAC名 |
silver;4,6-bis(sulfanylidene)-1H-1,3,5-triazine-2-thiolate |
InChI |
InChI=1S/C3H3N3S3.Ag/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1/p-1 |
InChIキー |
UZRNVROOULENBY-UHFFFAOYSA-M |
正規SMILES |
C1(=S)NC(=NC(=S)N1)[S-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


